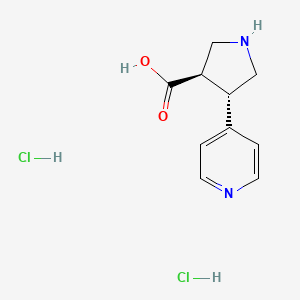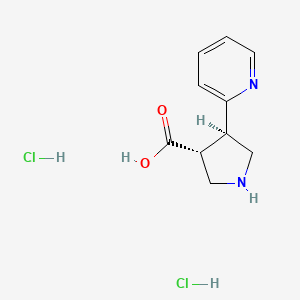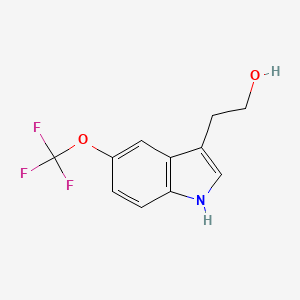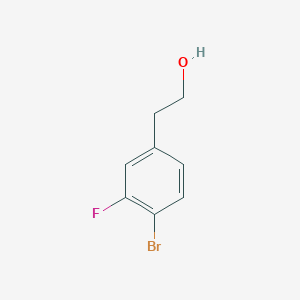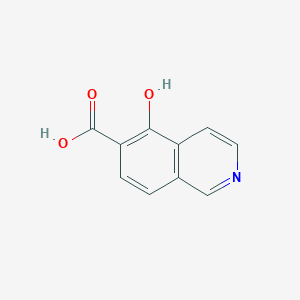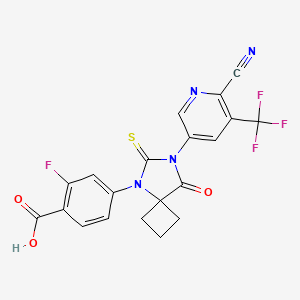
Apalutamide-COOH
Übersicht
Beschreibung
Apalutamide-COOH is a derivative of apalutamide, a nonsteroidal antiandrogen medication primarily used for the treatment of prostate cancer. Apalutamide works by inhibiting the action of androgens (male hormones) by binding to androgen receptors, thereby preventing the growth of cancer cells. This compound retains the core structure of apalutamide but includes a carboxyl group, which may influence its chemical properties and biological activity.
Wirkmechanismus
Target of Action
Apalutamide-COOH, a metabolite derived from Apalutamide, acts as a highly potent and competitive antagonist of the androgen receptor (AR) . It effectively binds to the ligand-binding domain of AR with an IC50 value of 16 nM .
Mode of Action
This compound selectively binds to the ligand-binding domain of AR and blocks AR nuclear translocation or binding to androgen response elements . This action prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets in prostate tumors .
Biochemical Pathways
This compound exerts an antitumor action by blocking the effect of androgens that promote tumor growth . It targets the AR ligand-binding domain and prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets in prostate tumors . This action results in the inhibition of AR-mediated signaling in AR overexpressing human castration-resistant prostate cancer (CRPC) cell lines .
Pharmacokinetics
This compound is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . The estimated contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is 58% and 13%, respectively, after single dosing, and 40% and 37%, respectively, at steady-state . The pharmacokinetics of apalutamide and its active metabolite, N-desmethyl-apalutamide, were characterized in healthy male and castration-resistant prostate cancer subjects . Apalutamide absorption was rapid, and the apparent steady-state volume of distribution was large (276 L), reflecting a wide body distribution . Apalutamide was eliminated slowly, with its apparent clearance increasing from 1.31 L/h after the first dose to 2.04 L/h at steady state .
Result of Action
The action of this compound results in the inhibition of tumor growth. In mice bearing human CRPC xenograft models, apalutamide treatment produced tumor regressions in a dose-dependent manner that was more effective than that of Bicalutamide or Enzalutamide . In a phase-2 multicenter open-label study, 89% of patients with non-metastatic, castration-resistant prostate cancer had ≥50% PSA decline at week 12 of apalutamide treatment .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the health status, body weight, and albumin concentration of the patient can affect the exposure of apalutamide and N-desmethyl-apalutamide . The effect of these factors is low (< 25%) . Therefore, no major changes in the pharmacokinetics of apalutamide or pharmacologically active moieties are expected with strong CYP3A4/CYP2C8 inhibitors/inducers .
Biochemische Analyse
Biochemical Properties
Apalutamide-COOH interacts with the androgen receptor (AR), a protein that plays a crucial role in the regulation of gene expression . It binds to the AR with high affinity, blocking the receptor’s nuclear translocation and binding to androgen response elements . This interaction inhibits the transcription of AR gene targets in prostate tumors .
Cellular Effects
This compound, through its parent compound Apalutamide, has significant effects on various types of cells, particularly cancer cells . It blocks the effect of androgens that promote tumor growth . In prostate cancer cells, for instance, it has been shown to produce tumor regressions in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the androgen receptor (AR), leading to changes in gene expression . By binding to the AR, it prevents the receptor’s nuclear translocation, DNA binding, and transcription of AR gene targets . This effectively blocks the effect of androgens that promote tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving men with nonmetastatic castration-resistant prostate cancer, it was found that more than 95% of steady-state exposure of Apalutamide and this compound was reached after 4 weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a study involving mice bearing human CRPC xenograft models, Apalutamide treatment produced tumor regressions in a dose-dependent manner .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by cytochrome P450 (CYP) enzymes . Specifically, Apalutamide is predominantly metabolized via CYP2C8 and CYP3A4 . The contributions of these enzymes change due to autoinduction with repeated dosing .
Transport and Distribution
This compound is widely distributed within cells and tissues . Its apparent steady-state volume of distribution is large, reflecting a wide body distribution . The apparent clearance of Apalutamide increases from 1.31 L/h after the first dose to 2.04 L/h at steady state .
Subcellular Localization
Given that it is a metabolite of Apalutamide, which is known to bind to the androgen receptor (AR) and block AR nuclear translocation , it can be inferred that this compound may also be found in the nucleus where AR is located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apalutamide-COOH involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide.
Reaction with Carboxylating Agents:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Apalutamide-COOH undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Apalutamide-COOH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of carboxylation on the chemical properties of nonsteroidal antiandrogens.
Biology: Researchers investigate its interactions with androgen receptors and its potential effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic benefits in treating prostate cancer and other androgen-related conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Vergleich Mit ähnlichen Verbindungen
Enzalutamide: Another nonsteroidal antiandrogen used for prostate cancer treatment.
Bicalutamide: A first-generation nonsteroidal antiandrogen with a similar mechanism of action.
Darolutamide: A newer nonsteroidal antiandrogen with a distinct chemical structure.
Uniqueness of Apalutamide-COOH: this compound is unique due to the presence of the carboxyl group, which may enhance its binding affinity to androgen receptors and potentially improve its therapeutic efficacy. The carboxyl group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Eigenschaften
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3S/c21-14-7-10(2-3-12(14)16(29)30)28-18(32)27(17(31)19(28)4-1-5-19)11-6-13(20(22,23)24)15(8-25)26-9-11/h2-3,6-7,9H,1,4-5H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCBGDFYFFSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-04-4 | |
| Record name | Apalutamide metabolite M4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-8-OXO-6-THIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58Z86OCE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
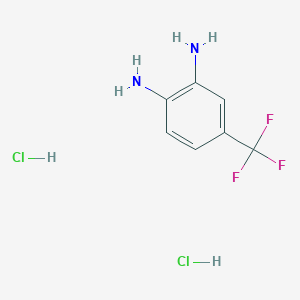
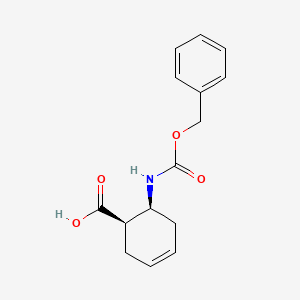
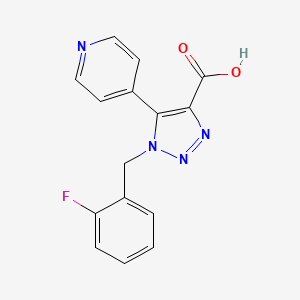


![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)

